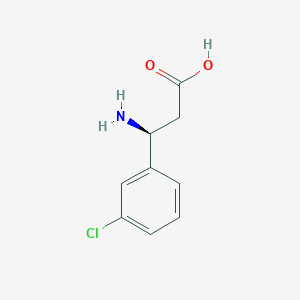

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid

説明

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid (CAS: 774178-18-6) is a β-amino acid derivative characterized by a chlorophenyl substituent at the β-carbon and an amino group at the same position. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol . Unlike α-amino acids (e.g., phenylalanine), the amino group in this compound is located on the β-carbon, conferring distinct stereochemical and biochemical properties. It is primarily utilized as a pharmaceutical intermediate and chiral building block in organic synthesis .

特性

IUPAC Name |

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353301 | |

| Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774178-18-6 | |

| Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 774178-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step A: Alkylation of Malonic Ester

The reaction begins with the alkylation of diethyl malonate using 3-chlorobenzyl chloride in the presence of a strong base. Sodium ethoxide (NaOEt) in ethanol facilitates the deprotonation of malonic ester, enabling nucleophilic attack on the benzyl chloride derivative.

Reaction Conditions

-

Solvent: Ethanol

-

Base: Sodium ethoxide (2.0 equiv)

-

Temperature: 40–50°C

-

Time: 2 hours

The alkylated intermediate, 2-(3-chlorobenzyl)diethyl malonate, is isolated via vacuum distillation to remove unreacted diethyl malonate.

Step B: Hydrolysis to Dicarboxylic Acid

The alkylated malonic ester undergoes basic hydrolysis using aqueous sodium hydroxide (NaOH). This step converts the ester groups into carboxylates, forming the disodium salt of 2-(3-chlorobenzyl)propanedioic acid.

Reaction Conditions

Step C: Acidification and Decarboxylation

The disodium salt is acidified with concentrated hydrochloric acid (HCl), protonating the carboxylates to form 3-(3-chlorophenyl)propionic acid. Subsequent heating induces decarboxylation, yielding the final product.

Reaction Conditions

Industrial-Scale Optimization

The patent highlights modifications for large-scale production, emphasizing cost efficiency and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Methanol (lower cost) |

| Base | NaOEt | KOH (higher reactivity) |

| Temperature Range | 40–50°C | 0–120°C (flexible control) |

| Purification | Vacuum distillation | Continuous crystallization |

Industrial processes adopt continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 30%.

Stereochemical Control Strategies

The (S)-enantiomer is obtained via two primary methods:

Chiral Resolution

Racemic 3-amino-3-(3-chlorophenyl)propanoic acid is resolved using chiral auxiliaries (e.g., L-tartaric acid). This method achieves >99% enantiomeric excess (ee) but suffers from low overall yield (50–60%) due to discarded enantiomers.

Asymmetric Catalysis

Rhodium-based chiral catalysts (e.g., Rh-(R)-BINAP) enable direct asymmetric hydrogenation of β-keto esters. This method offers higher atom economy (85% yield, 98% ee) but requires stringent oxygen-free conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Malonic Ester Synthesis | 85% | 95% | Low | High |

| Chiral Resolution | 50% | 99% | High | Moderate |

| Asymmetric Catalysis | 85% | 98% | Very High | Low |

The malonic ester route remains dominant in industrial settings due to its balance of cost and efficiency.

Critical Reaction Parameters

Solvent Effects

化学反応の分析

Types of Reactions

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to amino acid metabolism and enzyme activity.

Industrial Applications: It is used in the production of fine chemicals and as a precursor for various industrial processes.

作用機序

The mechanism of action of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid structure allows it to participate in various biochemical pathways, influencing processes like neurotransmission or enzyme inhibition. The chlorine substitution on the benzene ring can enhance its binding affinity and specificity for certain targets.

類似化合物との比較

Structural Analogs: Substituent Position and Stereochemistry

Key structural analogs differ in chlorine position, substituent type, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Chlorine Position: 3-Chlorophenyl vs. 2-Chlorophenyl: Moving the chlorine from the meta (3-) to ortho (2-) position (e.g., 331763-54-3) reduces structural similarity (0.91 vs. 0.98) .

Enantiomeric Effects :

- The S- and R-enantiomers of 3-chlorophenyl derivatives (e.g., 774178-18-6 vs. 262429-49-2) exhibit identical molecular weights but distinct optical activities. Enantiomeric purity is critical in drug development, as seen in their price disparity (e.g., 39,000 JPY/g for R vs. 68,000 JPY/g for S) .

Carbon Chain Length: Extending the chain to γ-amino butanoic acid (67336-19-0) increases molecular weight (213.66 g/mol) and alters conformational flexibility, reducing similarity (0.89) . This modification may impact membrane permeability or metabolic stability.

Substituent Electronic Effects: Replacing chlorine with cyano (1810069-92-1) introduces a strong electron-withdrawing group, altering the compound’s acidity and reactivity .

Salt Forms :

- Hydrochloride salts (e.g., 490034-83-8) enhance aqueous solubility, making them preferable for in vivo applications. The hydrochloride form of the target compound has a molecular weight of 244.10 g/mol, compared to 199.64 g/mol for the free acid .

生物活性

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, plays a significant role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is derived from phenylalanine, featuring an amino group and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 199.63 g/mol. The presence of the chlorophenyl group enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding with biological macromolecules.

Target Interaction

The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. As a phenylalanine derivative, it may bind to active sites on enzymes or receptors, influencing their activity and modulating signal transduction pathways. This binding can lead to alterations in cellular responses and metabolic processes.

Biochemical Pathways

This compound is believed to participate in several biochemical pathways, particularly those related to amino acid metabolism and protein synthesis. The compound's influence on these pathways may affect anabolic hormone secretion and mental performance during stress-related tasks.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to engage with neuronal signaling pathways, potentially influencing cognitive functions and neuroprotection against excitotoxicity.

Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural modifications have led to compounds that demonstrate IC50 values in the nanomolar range against cancer cells such as HCT-116 and HeLa . The chlorophenyl group is particularly noted for enhancing the cytotoxic effects of these derivatives.

Enzyme Modulation

The compound's ability to modulate enzyme activities has been documented in various studies. It is suggested that this compound can inhibit specific enzymes by competing for binding sites, thereby altering metabolic fluxes within cells.

In Vitro Studies

A series of in vitro experiments have assessed the biological activity of this compound:

Clinical Implications

The unique properties of this compound suggest potential applications in drug development. Its ability to modulate neurotransmitter systems may be beneficial in treating neurological disorders, while its antiproliferative effects position it as a candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the enantioselective synthesis of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, and how are critical parameters optimized?

- Methodology : Asymmetric catalytic hydrogenation of α,β-unsaturated precursors using palladium catalysts with chiral ligands (e.g., BINAP derivatives) achieves high enantiomeric excess (ee >95%) . Key parameters include:

- Temperature : Optimized between 0–25°C to minimize racemization.

- Hydrogen pressure : 1–5 atm to balance reaction rate and selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance stereochemical control.

- Validation : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:TFA mobile phase) .

Q. What analytical techniques confirm the stereochemical integrity and purity of this compound?

- Key Techniques :

- Chiral HPLC : Baseline separation of enantiomers using polysaccharide-based columns .

- Optical Rotation : Compare measured [α]D²⁵ values with literature data (±5% tolerance).

- ¹H NMR with Chiral Shift Reagents : Eu(hfc)₃ induces diastereotopic splitting for enantiomer differentiation.

- Impurity Profiling : LC-MS/MS identifies dehalogenated byproducts (<0.1% threshold) .

Q. How do researchers purify this compound to remove synthetic byproducts?

- Protocol :

Acid-Base Extraction : At pH 3.5 (ethyl acetate/water) removes uncharged impurities.

MPLC Purification : C18 silica with 0.1% formic acid modifier achieves >98% purity.

Recrystallization : Ethanol:water (7:3 v/v) yields crystals with >99.5% purity (validated via HPLC-ELSD) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound, and what experimental validations are required?

- Approaches :

- Docking Studies : Use AutoDock Vina to simulate binding to γ-aminobutyric acid (GABA) receptors.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories (AMBER force field).

- Experimental Validation :

- In Vitro Assays : Radioligand displacement (³H-GABA vs. test compound, IC₅₀ determination).

- Electrophysiology : Patch-clamp recordings of GABA-induced currents in neuronal cells .

Q. What strategies resolve discrepancies in reported solubility profiles of this compound?

- Contradiction Sources : Polymorphism, pH-dependent ionization (pKa ~2.1 for COOH, ~9.4 for NH₂).

- Methodology :

- pH-Solubility Profiling : Potentiometric titration (pH 2–12) with UV-vis quantification.

- Crystalline Form Analysis : XRPD and DSC differentiate hydrates/anhydrates.

- Standardized Protocols : Shake-flask method at 25°C ± 0.5°C with HPLC-UV quantification .

Q. Why does the 3-chlorophenyl substituent dominate regioselectivity in palladium-catalyzed cross-coupling reactions despite electronic effects?

- Mechanistic Insights : Steric hindrance from the 3-chloro group outweighs electronic directing effects.

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。